1-[(tert-Butyldimethylsilyl)(phenyl)methyl]-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(tert-Butyldimethylsilyl)(phenyl)methyl]-1H-indole is a compound that features an indole core substituted with a tert-butyldimethylsilyl group and a phenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(tert-Butyldimethylsilyl)(phenyl)methyl]-1H-indole typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride. The reaction conditions often include the use of imidazole as a catalyst and dimethylformamide as a solvent . The process involves the nucleophilic attack of the hydroxyl group on the silicon atom, leading to the formation of the silyl ether.
Industrial Production Methods
The use of tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine is a common approach .
Chemical Reactions Analysis
Types of Reactions
1-[(tert-Butyldimethylsilyl)(phenyl)methyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The silyl group can be substituted under acidic conditions or in the presence of fluoride ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acidic conditions, fluoride ions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding alcohols or ketones, while reduction may produce alkanes or alcohols .
Scientific Research Applications
1-[(tert-Butyldimethylsilyl)(phenyl)methyl]-1H-indole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(tert-Butyldimethylsilyl)(phenyl)methyl]-1H-indole involves the formation of stable silyl ethers, which protect functional groups during chemical reactions. The tert-butyldimethylsilyl group provides steric hindrance, making the compound resistant to hydrolysis under acidic conditions . This stability is crucial for its use as a protecting group in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
tert-Butyldiphenylsilyl chloride: Another silylating agent used for protecting hydroxyl groups.
tert-Butyldimethylsilyl chloride: Commonly used for similar purposes in organic synthesis.
(tert-Butyldimethylsilyl)acetylene: Used in the synthesis of unsymmetrical diynes.
Uniqueness
1-[(tert-Butyldimethylsilyl)(phenyl)methyl]-1H-indole is unique due to its combination of an indole core with a tert-butyldimethylsilyl group, providing both stability and reactivity. This makes it particularly useful in complex organic syntheses where selective protection and deprotection of functional groups are required .
Properties
IUPAC Name |
tert-butyl-[indol-1-yl(phenyl)methyl]-dimethylsilane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NSi/c1-21(2,3)23(4,5)20(18-12-7-6-8-13-18)22-16-15-17-11-9-10-14-19(17)22/h6-16,20H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHLHKOBMJWLQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)C(C1=CC=CC=C1)N2C=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.